molecular formula C11H13NO3 B556413 N-Acetyl-L-phenylalanine CAS No. 2018-61-3

N-Acetyl-L-phenylalanine

Cat. No.: B556413
CAS No.: 2018-61-3
M. Wt: 207.23 g/mol
InChI Key: CBQJSKKFNMDLON-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-phenylalanine (N-Ac-L-Phe) is an acetylated derivative of the essential amino acid L-phenylalanine. It plays multifaceted roles in biological systems, including metabolic regulation, stress response, and flavor modulation. Under alkali stress, N-Ac-L-Phe accumulates in plant roots, mitigating osmotic and oxidative stress by modulating phenylalanine metabolism pathways . Its expression is upregulated in the presence of exogenous sucrose, indicating its sensitivity to carbohydrate availability . Industrially, N-Ac-L-Phe serves as a substrate in enzymatic esterification reactions, with enhanced solubility in hydrophilic ionic liquids like [emim][Tf] compared to organic solvents .

In human health, N-Ac-L-Phe exhibits dual roles: it is a "kokumi" flavor enhancer in fermented foods but is also implicated in pathological conditions. Reduced levels correlate with esophageal squamous cell carcinoma (ESCC) progression, likely due to disrupted phenylalanine metabolism , while elevated levels in hyperuricemia signal renal dysfunction . Additionally, it is a hazardous metabolite in phenylketonuria, where phenylalanine accumulates abnormally .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJSKKFNMDLON-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883539
Record name L-Phenylalanine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2018-61-3, 2901-75-9
Record name N-Acetyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2018-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Phenylalanine, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Phenylalanine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 173 °C
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-phenylalanine can be synthesized through the acetylation of L-phenylalanine. This process typically involves the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar acetylation reactions but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through recrystallization from solvents such as water, methanol, or chloroform .

Chemical Reactions Analysis

Amidation Reactions and Racemization

NAPA undergoes racemization during amidation, particularly with coupling agents like TBTU (tetramethylfluoroformamidinium hexafluorophosphate).

Key Findings:

  • Racemization Mechanism :
    • Base-dependent formation of an azlactone intermediate (pKa ≈ 9) leads to α-deprotonation and subsequent epimerization .
    • Strong bases (e.g., DIPEA, DBU) promote D-enantiomer formation, while weak bases (e.g., pyridine) preserve stereochemistry .
Base pKa Diastereomer Ratio (L:D) Yield
DIPEA10.540:6060–70%
Pyridine5.293:740%
DMAP9.797:350%

Data from

Esterification Reactions

NAPA can be esterified using Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) under microwave irradiation.

Condition Yield (Methyl Ester) Reaction Time
Conventional Heating65%24 hours
Microwave Irradiation85%30 minutes
Ionic Liquid Solvent90%15 minutes

Data from

  • Mechanism : Nucleophilic substitution at the pyridinium intermediate drives ester formation .

Enzymatic Hydrolysis and Degradation

NAPA is hydrolyzed by enzymes like aminoacylase and N-acylethanolamine amidase , releasing L-phenylalanine and acetic acid .

  • Pathway : N Acetyl L phenylalanineHydrolaseL phenylalanine Acetate\text{N Acetyl L phenylalanine}\xrightarrow{\text{Hydrolase}}\text{L phenylalanine Acetate}
  • Inhibition : Acts as a non-competitive inhibitor of pepsin, blocking hydrolysis of peptide substrates .

Scientific Research Applications

Chondroprotective Effects in Osteoarthritis

Recent studies have highlighted the chondroprotective properties of N-Acetyl-L-phenylalanine in osteoarthritis (OA). Research demonstrates that NAPA can counteract key cartilage catabolic enzymes, specifically ADAMTS-5, which plays a crucial role in cartilage degradation.

Key Findings:

  • In Vitro Studies : NAPA was shown to reduce the expression of inflammatory cytokines such as IL-6 and IL-8 in chondrocytes and synoviocytes under inflammatory conditions induced by IL-1β .
  • Mechanism of Action : The compound inhibits IKKα nuclear translocation and H3Ser10 phosphorylation, thereby blocking NF-κB signaling pathways involved in inflammation and cartilage breakdown .
  • Clinical Implications : These findings suggest that NAPA could serve as a disease-modifying drug for OA, potentially improving patient outcomes by preserving cartilage integrity .

Synthesis and Racemization Studies

This compound has been extensively studied for its synthesis methods and stability during chemical reactions. Research indicates that amidation conditions can significantly affect the racemization of this compound.

Research Insights:

  • Amidation Conditions : A study reported that using TBTU (a coupling reagent) in conjunction with various bases can alter the stereocenter purity of this compound. The use of weak bases has been found to enhance chirality retention during synthesis .
  • Yield Optimization : While yields were medium, the study emphasized the importance of reaction conditions for maintaining the desired stereochemistry, which is crucial for bioactivity .

Potential Applications in Pain Management

This compound has been investigated for its potential analgesic properties. Early studies indicated that it may enhance nociceptive thresholds, suggesting a role in pain management.

Case Studies:

  • In animal models, combinations of D-phenylalanine with N-acetyl compounds have shown increased pain thresholds that are reversible with naloxone, indicating an opioid-like mechanism .

Role in Metabolic Disorders

The compound has also been explored for its effects on metabolic pathways, particularly concerning nitrogen disposal in urea cycle disorders.

Clinical Relevance:

  • Phenylbutyrate, a related compound, has been used to manage hyperammonemia by facilitating alternative nitrogen excretion pathways. The pharmacokinetics of these compounds have been characterized to optimize treatment protocols for patients with urea cycle disorders .

Biochemical Research Applications

This compound serves as a valuable tool in biochemical research due to its ability to modulate various biological processes.

Applications Include:

  • Studying Protein Interactions : Its structural characteristics allow researchers to investigate interactions within protein complexes.
  • Metabolic Studies : It is utilized in studies examining lipid metabolism disturbances and amino acid kinetics under various physiological conditions .

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanine involves its interaction with various enzymes and metabolic pathways. It is known to participate in the formation of amide bonds through ATP-dependent acyl phosphate intermediates, catalyzed by ATP-grasp enzymes . This process is crucial for the synthesis of peptides and other bioactive molecules.

Comparison with Similar Compounds

Table 2: Metabolite Levels in Disease States

Compound Disease/Condition Level Change Reference
N-Ac-L-Phe ESCC Decreased
N-Ac-L-Phe Hyperuricemia Increased
Hippuric acid Membranous Nephropathy Decreased

Biological Activity

N-Acetyl-L-phenylalanine (NAPA) is a modified amino acid derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the context of inflammation and joint diseases such as osteoarthritis (OA). This article delves into the biological activity of NAPA, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exhibits several biological activities primarily through its interactions with inflammatory pathways. Key mechanisms include:

  • Inhibition of Catabolic Enzymes : NAPA has been shown to inhibit the expression of matrix metalloproteinases (MMPs) and aggrecanases such as ADAMTS-5, which are critical in cartilage degradation during OA progression. This inhibition is mediated by the suppression of nuclear factor kappa B (NF-κB) signaling pathways .
  • Reduction of Inflammatory Cytokines : Studies indicate that NAPA treatment leads to decreased levels of pro-inflammatory cytokines like IL-6 and IL-8 in chondrocytes and synoviocytes, suggesting its role in mitigating inflammatory responses associated with joint diseases .
  • Chondroprotective Effects : Experimental models demonstrate that NAPA can protect cartilage from degradation by modulating the inflammatory environment in joint tissues. Its administration has shown promising results in both in vitro and in vivo studies, where it effectively reduced OA symptoms and progression .

In Vitro Studies

In vitro experiments using primary chondrocytes and synoviocytes have revealed the following:

  • Gene Expression Analysis : Treatment with NAPA significantly altered the expression profiles of genes associated with inflammation and cartilage degradation. For instance, NAPA reduced the expression of IL-6 and IL-8 while promoting the synthesis of cartilage matrix components .
  • Protein Release Assessment : The analysis of protein content from treated cells indicated a decrease in catabolic proteins associated with inflammation, further supporting its anti-inflammatory properties .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of NAPA:

  • Murine Osteoarthritis Model : In a surgical model of OA induced by destabilization of the medial meniscus (DMM), NAPA administration demonstrated significant efficacy in reducing histological signs of OA, such as cartilage erosion and synovial inflammation. The treatment was evaluated through histomorphometric analyses and immunohistochemical assessments for markers like MMP-13 and ADAMTS5 .

Case Studies

Several case studies have highlighted the clinical relevance of NAPA:

  • Clinical Application in OA : A study involving patients with early-stage OA reported that intra-articular injections of NAPA led to improved joint function and reduced pain levels, suggesting its potential as a disease-modifying agent .
  • Comparative Efficacy : In comparative studies against glucosamine, NAPA demonstrated superior chondroprotective effects, attributed to its enhanced bioavailability and ability to penetrate cartilage more effectively due to its hydrophobic characteristics .

Data Tables

Study TypeFindingsReference
In VitroDecreased IL-6/IL-8; inhibited ADAMTS-5
In VivoReduced histological signs of OA; improved function
Case StudyImproved joint function; reduced pain

Q & A

Q. What are the standard methods for synthesizing N-Acetyl-L-phenylalanine in peptide chemistry?

this compound is synthesized via microwave-assisted esterification using ionic liquids to enhance reaction efficiency, reducing side reactions and improving yield compared to traditional methods . Additionally, it serves as a reagent in solid-phase peptide synthesis, where modified Mukaiyama’s reagents facilitate esterification under mild conditions . For laboratory-scale production, acetylation of L-phenylalanine with acetyl-CoA via phenylalanine N-acetyltransferase (EC 2.3.1.53) is a common enzymatic approach .

Q. How is this compound characterized analytically?

Key characterization techniques include:

  • Mass spectrometry (Exact Mass: 207.0895 g/mol) to confirm molecular identity .
  • X-ray crystallography to resolve hydrogen-bonding networks and molecular conformation, as demonstrated in structural analogs like N-Acryloylphenylalanine .
  • HPLC for purity assessment (>99% for reagent-grade material) .

Q. What are the primary biochemical roles of this compound in mammalian systems?

It acts as a uremic toxin, accumulating in renal dysfunction and contributing to oxidative stress . It is biosynthesized from L-phenylalanine and acetyl-CoA via phenylalanine N-acetyltransferase, with downstream roles in phenylalanine metabolism and potential modulation of G-protein-coupled receptors (e.g., formyl peptide receptors) .

Advanced Research Questions

Q. How does this compound contribute to plant stress tolerance mechanisms?

Under alkali stress, this compound is upregulated in Cinnamomum bodinieri roots, enhancing osmotic and antioxidant responses. It interacts with enzymes like caffeoyl-CoA O-methyltransferase (CCoAOMT) and 4-coumaric acid CoA ligase (4CL), promoting lignin biosynthesis for structural reinforcement . Transcriptome-metabolome integration reveals its role in balancing phenylalanine-derived metabolites (e.g., flavonoids) during stress adaptation .

Q. What experimental design considerations are critical when studying this compound in enzymatic reactions?

  • Environmental factors : pH and temperature must be tightly controlled, as they influence enzyme stability (e.g., formyl peptide receptor interactions) .
  • Substrate specificity : Use isotopic labeling (e.g., ³H-labeled derivatives) to track metabolic flux in phenylalanine pathways .
  • Contradiction resolution : Address discrepancies in its role as a stress metabolite (plants) versus a toxin (mammals) by cross-validating transcriptomic data with enzyme activity assays .

Q. How can contradictions in this compound’s reported functions be resolved?

Contradictions arise from its dual roles:

  • In plants, it mitigates oxidative stress via lignin synthesis .
  • In mammals, it is a uremic toxin linked to renal dysfunction . Methodological resolution : Combine metabolomic profiling (e.g., LC-MS) with targeted gene silencing (e.g., CRISPR for CCoAOMT or 4CL) to dissect pathway-specific contributions . Comparative studies across species using isotopic tracers (¹³C-phenylalanine) can clarify metabolic divergence .

Q. What advanced techniques optimize this compound’s use in peptide synthesis?

  • Heterogeneous catalysis : Employ palladium-based catalysts for efficient hydrogenation of aromatic rings in peptide intermediates .
  • Surfactant-protease complexes : Utilize subtilisin Carlsberg in hydrophilic organic solvents to enhance coupling efficiency with alaninamide .
  • Trialkylphosphine catalysts : Improve yield in solid-phase synthesis by reducing racemization .

Methodological Notes

  • Safety : Use protective equipment (gloves, goggles) due to potential irritant properties .
  • Data validation : Follow NIH preclinical guidelines for experimental reproducibility, including detailed reporting of statistical methods and sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.